Cas no 5072-47-9 (Galanthamine hydrochloride)

Galanthamine hydrochloride is a selective, reversible acetylcholinesterase inhibitor derived from natural alkaloids. It is widely utilized in pharmaceutical applications, particularly for the treatment of mild to moderate Alzheimer's disease, due to its ability to enhance cholinergic neurotransmission. The compound exhibits high bioavailability and crosses the blood-brain barrier efficiently, ensuring effective central nervous system activity. Its well-characterized pharmacokinetic profile and stability make it a reliable choice for clinical and research use. Galanthamine hydrochloride is available in high-purity formulations, meeting pharmacopeial standards, and is commonly employed in both therapeutic settings and neurological studies. Its mechanism of action and safety profile are well-documented in scientific literature.
Galanthamine hydrochloride structure
Galanthamine hydrochloride structure
Product Name:Galanthamine hydrochloride
CAS No:5072-47-9
MF:C17H22ClNO3
MW:323.814484119415
CID:1036931
PubChem ID:11702557
Update Time:2025-05-20

Galanthamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Galanthamine hydrochloride
    • Galantamine hydrochloride
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrochloride, (4aS,6R,8aS)-
    • (-)-Galanthamine hydrochloride
    • CHEMBL4467191
    • UNII-HV8VV786RM
    • DTXSID70470872
    • 5072-47-9
    • (4aS,6R,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol hydrochloride
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrochloride (1:1), (4aS,6R,8aS)-
    • Galanthamine, hydrochloride
    • Galanthamine hydrochloride salt
    • SCHEMBL237846
    • HV8VV786RM
    • AKOS016011339
    • USUHXXKCHSBMOS-XPSHAMGMSA-N
    • Galantamine hydrochloride [MI]
    • AC-14125
    • AKOS015961553
    • Galanthaminehydrochloride
    • GALANTAMINE HYDROCHLORIDE [WHO-DD]
    • Q27280120
    • Galanthamine base
    • Inchi: 1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
    • InChI Key: USUHXXKCHSBMOS-XPSHAMGMSA-N
    • SMILES: Cl.O1C2C(=CC=C3CN(C)CC[C@]4(C=C[C@@H](C[C@H]14)O)C=23)OC

Computed Properties

  • Exact Mass: 323.1288213g/mol
  • Monoisotopic Mass: 323.1288213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 440
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.9Ų

Galanthamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736989-1g
(4As,6r,8as)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6h-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol hydrochloride
5072-47-9 98%
1g
¥5656.00 2024-05-11
Crysdot LLC
CD11114132-1g
Galanthamine hydrochloride
5072-47-9 95+%
1g
$987 2024-07-17

Additional information on Galanthamine hydrochloride

Comprehensive Overview of Galanthamine Hydrochloride (CAS No. 5072-47-9): Mechanism, Applications, and Research Insights

Galanthamine hydrochloride (CAS No. 5072-47-9), a naturally occurring alkaloid derived from plants like Galanthus species, has garnered significant attention in neuroscience and pharmacology due to its dual-action mechanism as a cholinesterase inhibitor and allosteric nicotinic receptor modulator. This compound, often referred to by its brand names such as Razadyne®, is clinically approved for the management of mild-to-moderate Alzheimer's disease (AD), aligning with the growing global focus on neurodegenerative disorder treatments. Its unique ability to enhance cognitive function by increasing acetylcholine levels in synaptic clefts addresses a critical unmet need in aging populations.

Recent studies highlight Galanthamine hydrochloride's potential beyond AD, including applications in neuroinflammation and traumatic brain injury (TBI), topics frequently searched in academic and medical communities. Researchers are exploring its anti-oxidative properties and role in mitigating mitochondrial dysfunction, which resonate with current trends in precision medicine. The compound’s biosynthetic pathways are also under investigation for sustainable production via plant cell culture or synthetic biology, addressing ethical and supply chain concerns.

From a pharmacological perspective, Galanthamine hydrochloride exhibits high oral bioavailability and crosses the blood-brain barrier efficiently, making it a model compound for central nervous system (CNS) drug design. Its adverse effect profile, including nausea or bradycardia, is well-documented, but emerging formulations like transdermal patches aim to improve tolerability. These advancements respond to patient queries about "alternative delivery methods for dementia medications", a trending search term.

In the context of drug repurposing, CAS No. 5072-47-9 is being evaluated for COVID-19-related cognitive impairment ("brain fog"), a hot topic since 2020. Preclinical data suggest it may counteract SARS-CoV-2-induced cholinergic deficits, though clinical trials are ongoing. This aligns with public interest in "post-COVID neurological recovery", demonstrating the compound’s relevance to contemporary health crises.

Quality control of Galanthamine hydrochloride relies on advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring compliance with pharmacopoeial standards (e.g., USP, EP). Manufacturers emphasize green chemistry principles during synthesis, catering to the pharmaceutical industry’s shift toward environmentally sustainable practices—a key concern among stakeholders.

Future research directions include combination therapies with NMDA antagonists (e.g., memantine) and biomarker-driven dosing, reflecting the demand for personalized Alzheimer’s regimens. With patent expirations enabling generic production, cost-effective access to 5072-47-9-based therapeutics is expanding globally, particularly in markets prioritizing affordable dementia care.

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